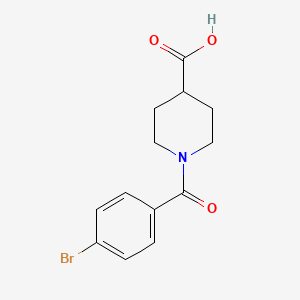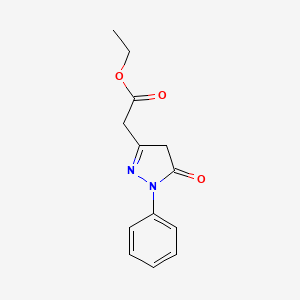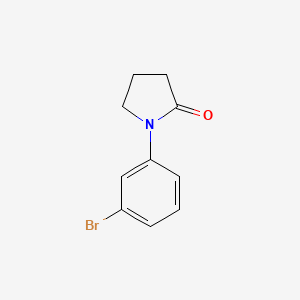
4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of an allyl group, an isobutoxyphenyl group, and a thiol group attached to the triazole ring
Métodos De Preparación
The synthesis of 4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using allyl halides.
Attachment of the Isobutoxyphenyl Group: This step involves the use of isobutoxyphenyl halides in a nucleophilic substitution reaction.
Incorporation of the Thiol Group: The thiol group is introduced through a thiolation reaction using thiolating agents such as thiourea.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Análisis De Reacciones Químicas
4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the allyl group, using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the allyl or isobutoxyphenyl groups can be replaced by other functional groups.
Addition: The allyl group can undergo addition reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can interact with reactive oxygen species, thereby exerting antioxidant effects. The triazole ring can interact with enzymes and receptors, modulating their activity. The allyl and isobutoxyphenyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar compounds to 4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. For example:
4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a methoxy group instead of an isobutoxy group.
4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with an ethoxy group instead of an isobutoxy group.
4-allyl-5-(4-propoxyphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a propoxy group instead of an isobutoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-[4-(2-methylpropoxy)phenyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-4-9-18-14(16-17-15(18)20)12-5-7-13(8-6-12)19-10-11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUUEANBWIPYCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NNC(=S)N2CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


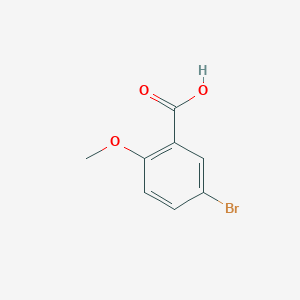

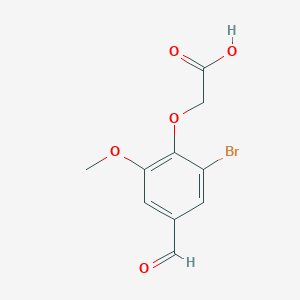
![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)

![3-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268639.png)
